molecular formula C22H27N3O3S2 B11205694 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide

5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide

Cat. No.: B11205694
M. Wt: 445.6 g/mol
InChI Key: GBMOFMFRPBKIPS-UHFFFAOYSA-N
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Description

5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other cyclization methods.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final compound is obtained by coupling the oxazole and thiophene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Protein Binding: It can bind to proteins and affect their function.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonamides are effective.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings and other functional groups can interact with various molecular pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C22H27N3O3S2/c1-4-25(5-2)17-9-10-18(15(3)13-17)24-30(26,27)21-12-11-20(29-21)19-14-23-22(28-19)16-7-6-8-16/h9-14,16,24H,4-8H2,1-3H3

InChI Key

GBMOFMFRPBKIPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCC4)C

Origin of Product

United States

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